molecular formula C14H10FN B5875404 2-(4-fluorophenyl)indolizine

2-(4-fluorophenyl)indolizine

Cat. No. B5875404
M. Wt: 211.23 g/mol
InChI Key: BUUWCMXHYZVPBP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)indolizine is a chemical compound that belongs to the indolizine family. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Fluorescence and Photophysics

  • Optical Properties and Fluorescence-Based Technologies

    A new class of fluorophores, indolizino[3,2-c]quinolines, which are derived from indolizines, exhibit unique and desirable optical properties. These compounds are potential candidates for use as fluorescent probes in aqueous systems, relevant in various biomedical applications (Park et al., 2015).

  • Photophysical Properties of Biindolizines

    Indolizines, known for being useful fluorophores, have been studied for their photophysical properties when bridged to form biindolizines. These systems are suitable for fluorescence labeling of biomolecules due to their long-wavelength absorbing and emitting fluorescent systems (Sonnenschein et al., 2000).

Applications in Biochemistry and Medicine

  • Anticancer and Antimicrobial Properties

    Derivatives of 2-(4-fluorophenyl)indolizine have shown potential as anti-cancer and antimicrobial agents. Specific derivatives exhibited potent cytotoxicity against the MCF-7 cell line and demonstrated moderate antibacterial and antifungal activities (Naik et al., 2022).

  • Potential in Treating Hypoxic Cells

    Indolizines with fluorescent side chains have been used to selectively stain hypoxic mammalian cells, which can be crucial in various medical diagnoses and treatments (Hodgkiss et al., 1992).

Chemical and Material Science Applications

  • Electron-Transporting Properties for OLEDs

    Indolizine derivatives have been used as electron-transporting host materials in white organic light-emitting devices (WOLEDs). Their properties, such as high quantum yields and good morphological and thermal stabilities, make them suitable for such applications (Wan et al., 2012).

  • Photocycloaddition Reactions

    Studies on photocycloadditions of indolizine show potential applications in synthetic chemistry, providing insights into regio- and stereoselective reactions (Kaupp et al., 1987).

properties

IUPAC Name

2-(4-fluorophenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUWCMXHYZVPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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